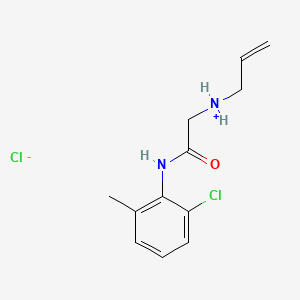
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride involves multiple steps. One common method includes the reaction of 2-cyano-10-phenothiazine with 3-chloropropylamine to form an intermediate, which is then reacted with 1-(2-hydroxyethyl)piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in mass spectrometry and chromatography studies.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its therapeutic effects in treating psychiatric disorders and its pharmacokinetics.
Industry: Utilized in the development of new antipsychotic drugs and formulations.
Mechanism of Action
The compound exerts its effects primarily by blocking dopamine receptors in the brain, which helps reduce symptoms of psychosis. It also has affinity for other neurotransmitter receptors, including serotonin and histamine receptors, contributing to its tranquilizing effects. The molecular targets and pathways involved include the dopaminergic and serotonergic pathways .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its sedative effects and used in similar therapeutic contexts.
Fluphenazine: A potent antipsychotic with a longer duration of action.
Uniqueness
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and side effects. Its tranquilizing effects are particularly beneficial in managing anxiety and agitation in psychiatric patients .
Properties
CAS No. |
73927-25-0 |
|---|---|
Molecular Formula |
C24H32Cl2N4O2S |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
10-[3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]propyl]phenothiazine-2-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C24H30N4O2S.2ClH/c25-19-20-6-7-24-22(18-20)28(21-4-1-2-5-23(21)31-24)9-3-8-26-10-12-27(13-11-26)14-16-30-17-15-29;;/h1-2,4-7,18,29H,3,8-17H2;2*1H |
InChI Key |
MQYMGMDSFLNOBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N)CCOCCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





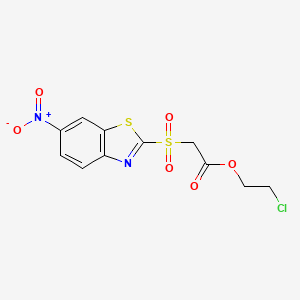
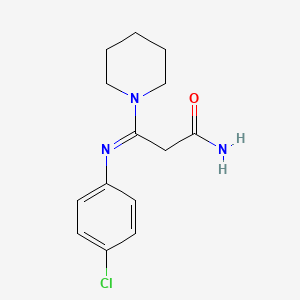

![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
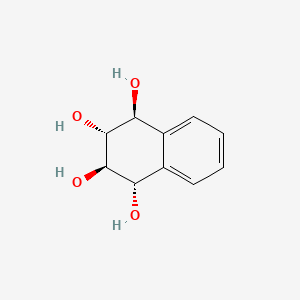
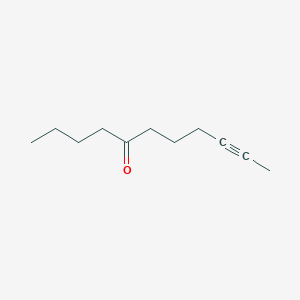
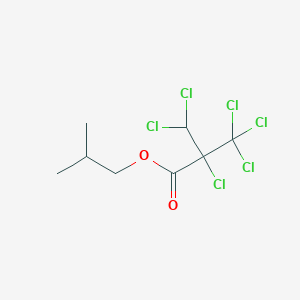

![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
